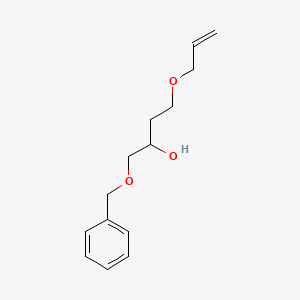
2-Butanol, 1-(phenylmethoxy)-4-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanol, 1-(phenylmethoxy)-4-(2-propenyloxy)- is an organic compound with a complex structure that includes both butanol and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-(phenylmethoxy)-4-(2-propenyloxy)- typically involves multiple steps, including the reaction of 2-butanol with phenylmethanol and 2-propenol under specific conditions. The reaction often requires the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butanol, 1-(phenylmethoxy)-4-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-Butanol, 1-(phenylmethoxy)-4-(2-propenyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-Butanol, 1-(phenylmethoxy)-4-(2-propenyloxy)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other butanol derivatives and phenylmethoxy compounds. Examples include:
- 2-Butanol, 1-(phenylmethoxy)-
- 2-Butanol, 1-(2-propenyloxy)-
- 1-Butanol, 1-(phenylmethoxy)-4-(2-propenyloxy)-
Uniqueness
What sets 2-Butanol, 1-(phenylmethoxy)-4-(2-propenyloxy)- apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
428857-92-5 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-phenylmethoxy-4-prop-2-enoxybutan-2-ol |
InChI |
InChI=1S/C14H20O3/c1-2-9-16-10-8-14(15)12-17-11-13-6-4-3-5-7-13/h2-7,14-15H,1,8-12H2 |
InChI Key |
CWYRNGDXQKTGLZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCC(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B12593751.png)
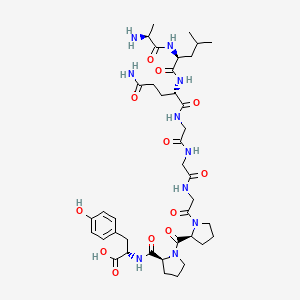
![4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12593779.png)
![Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-](/img/structure/B12593784.png)
![4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12593791.png)
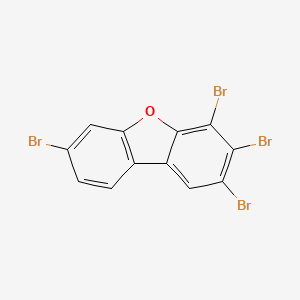
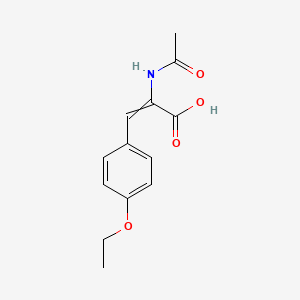
![Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane](/img/structure/B12593808.png)
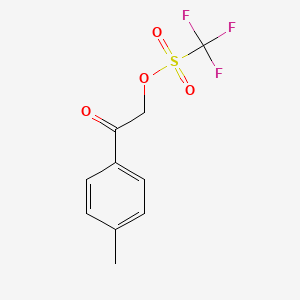
![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-](/img/structure/B12593820.png)
![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)

propanedinitrile](/img/structure/B12593841.png)
![4-[[4-(Octyloxy)phenyl]ethynyl]pyridine](/img/structure/B12593848.png)
